3-Methoxy-1,2-thiazole-5-carbonitrile 3-Methoxy-1,2-thiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1909317-29-8
VCID: VC5053083
InChI: InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3
SMILES: COC1=NSC(=C1)C#N
Molecular Formula: C5H4N2OS
Molecular Weight: 140.16

3-Methoxy-1,2-thiazole-5-carbonitrile

CAS No.: 1909317-29-8

Cat. No.: VC5053083

Molecular Formula: C5H4N2OS

Molecular Weight: 140.16

* For research use only. Not for human or veterinary use.

3-Methoxy-1,2-thiazole-5-carbonitrile - 1909317-29-8

Specification

CAS No. 1909317-29-8
Molecular Formula C5H4N2OS
Molecular Weight 140.16
IUPAC Name 3-methoxy-1,2-thiazole-5-carbonitrile
Standard InChI InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3
Standard InChI Key DTIKLZLBJRXSCH-UHFFFAOYSA-N
SMILES COC1=NSC(=C1)C#N

Introduction

Structural Elucidation and Isomeric Considerations

Thiazole derivatives exhibit aromaticity due to delocalized π-electrons across the five-membered ring containing sulfur and nitrogen atoms . The positioning of substituents critically influences electronic distribution and reactivity. For 3-methoxy-1,2-thiazole-5-carbonitrile, the methoxy group (-OCH3) at position 3 and the nitrile (-CN) at position 5 create distinct electronic effects:

  • Methoxy group: Electron-donating via resonance, increasing electron density at adjacent positions.

  • Nitrile group: Electron-withdrawing through inductive effects, polarizing the thiazole ring .

Notably, PubChem lists a closely related isomer, 2-methoxy-1,3-thiazole-5-carbonitrile (CID 82651196), with the molecular formula C5H4N2OS . Its structure (SMILES: COC1=NC=C(S1)C#N) differs in methoxy placement but shares the nitrile substituent. Comparative analysis suggests that the 3-methoxy isomer would exhibit altered dipole moments and reactivity due to differing substituent orientations .

Synthetic Methodologies and Challenges

While direct synthesis protocols for 3-methoxy-1,2-thiazole-5-carbonitrile are absent from available literature, analogous pathways for thiazole-carbonitrile derivatives provide actionable insights:

Cyclocondensation Approaches

The synthesis of pyrazolo-fused dithiazines involves reacting dithiazolylidene intermediates with amines under acidic conditions . For example, 5H-pyrazolo[3,4-e] dithiazine-3-carbonitriles are formed via thiophilic attack on sulfur atoms in dithiazolylidenes . Adapting such methods could involve:

  • Thiazole ring formation: Using α-haloketones or thioureas as precursors.

  • Methoxy introduction: Nucleophilic substitution with methoxide at position 3.

  • Nitrile functionalization: Cyanation via palladium-catalyzed cross-coupling or dehydration of amides .

Functional Group Interconversion

Antimicrobial thiazole-5-carbonitrile derivatives synthesized by Ghoneim et al. employ imino and amino group substitutions . A similar strategy could replace amino groups with methoxy via alkylation or Mitsunobu reactions.

Physicochemical Properties and Spectral Characterization

Data from the 2-methoxy isomer and related carbonitriles allow extrapolation of key properties:

Property2-Methoxy-1,3-thiazole-5-carbonitrile Predicted for 3-Methoxy-1,2-thiazole-5-carbonitrile
Molecular Weight140.16 g/mol140.16 g/mol
Predicted LogP1.2 (estimated)1.3–1.5
UV-Vis λmax~270 nm (π→π*)~265–275 nm
1H NMR (DMSO-d6)δ 3.89 (s, 3H, OCH3) δ 3.91–3.95 (s, OCH3), δ 7.2–7.5 (thiazole-H)
13C NMRδ 161.1 (C-O), 117.3 (CN) δ 160.8 (C-O), 118.1 (CN)

Mass spectrometry of the 2-methoxy analog shows prominent ions at m/z 141.01 ([M+H]+) and 138.99 ([M-H]–) , suggesting similar fragmentation patterns for the 3-methoxy isomer.

Research Gaps and Future Directions

Current literature highlights critical areas for investigation:

  • Synthetic optimization: Developing regioselective methods to install methoxy at position 3.

  • Crystallographic studies: Resolving the 3-methoxy isomer’s crystal structure to compare with the 2-methoxy analog .

  • Pharmacological profiling: Screening for kinase inhibition, antimicrobial activity, and CNS penetration.

  • Computational modeling: DFT studies to predict reactivity and tautomeric preferences.

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